molecular formula C17H16O2 B6356471 (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 1176514-42-3

(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No. B6356471
CAS RN: 1176514-42-3
M. Wt: 252.31 g/mol
InChI Key: XXQFFEWZAUDDOD-ZHACJKMWSA-N
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Description

(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2-E-MMPP, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.

Scientific Research Applications

(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. For example, it has been used as a model compound to study the enzymatic hydrolysis of esters, which is an important reaction in the production of drugs and other compounds. Additionally, this compound has been studied as a potential inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This compound has also been studied as a potential inhibitor of the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes, a type of inflammatory mediator.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is not fully understood. It is believed that this compound inhibits enzymes by binding to their active sites, thus preventing the enzymes from catalyzing reactions. Additionally, this compound may interact with other molecules in the cell, such as lipids, proteins, and nucleic acids.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This can lead to an increase in the levels of acetylcholine, which can have a variety of effects on the body, including increased alertness and improved memory. Additionally, this compound has been shown to inhibit the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes. This can lead to a decrease in the production of leukotrienes, which can reduce inflammation and improve respiratory function.

Advantages and Limitations for Lab Experiments

(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one has a number of advantages for use in laboratory experiments. For example, it is a relatively simple compound to synthesize, and it is relatively stable. Additionally, it is non-toxic and has a low odor. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it can be difficult to control the concentration of this compound in a solution, which can make it difficult to accurately measure its effects.

Future Directions

There are a number of potential future directions for the study of (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, more research could be done to identify other potential applications for this compound, such as in drug development or in the production of other compounds. Finally, further research could be done to improve the solubility of this compound, as well as to develop methods for better controlling its concentration in solutions.

Synthesis Methods

(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one can be synthesized using a number of methods. One such method is the Michael addition reaction, which involves the addition of an enolate to an α,β-unsaturated carbonyl compound. This reaction can be catalyzed by a base, such as potassium carbonate, and a reducing agent, such as sodium borohydride, to produce this compound. Other methods for synthesizing this compound include the Stetter reaction and the Ugi reaction.

properties

IUPAC Name

(E)-1-(2-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-6-5-7-14(12-13)10-11-16(18)15-8-3-4-9-17(15)19-2/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQFFEWZAUDDOD-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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